Naphthenic acids, zinc salts
Overview
Description
Synthesis Analysis
The synthesis of zinc(II)-carboxylate compounds involves complex reactions. For instance, a zinc(II)-carboxylate trimer was synthesized using a bifunctional ligand, 3-(1,8-naphthalimido)propanoate, with Zn(O2CCH3)2(H2O)2, resulting in a highly organized supramolecular metal–organic framework (SMOF) solid (Reger, Debreczeni, & Smith, 2010).
Molecular Structure Analysis
The structure of zinc(II) complexes is diverse, depending on the ligands and reaction conditions. For example, a zinc(II) complex featuring 1,8-naphthyridine exhibited strong luminescence due to its unique one-dimensional chain structure through intermolecular π–π stacking interactions (Che, Wan, Ho, & Zhou, 2001).
Chemical Reactions and Properties
Naphthenic acids and their zinc salts undergo various reactions. The allergenicity and cross-reactivity of naphthenic acid and its zinc salts were studied, revealing skin sensitizing reactions and indicating the structure of naphthenic acid as the main antigenic determinant, though metal moieties modulate their allergenicity (Yamano, Shimizu, & Noda, 2006).
Physical Properties Analysis
The physical properties, including solubility and phase behavior, of zinc complexes can be significantly influenced by their molecular structure. The synthesis and photophysical properties of unsymmetrical zinc(II) phthalocyanine and zinc(II) naphthalocyanine derivatives show changes in UV–vis absorption, emission, and excitation spectra, indicating the impact of added aromatic moieties in solution (de Souza, Antonio, Homem-de-Mello, & Ribeiro, 2020).
Chemical Properties Analysis
The chemical properties of naphthenic acids and their zinc salts, such as reactivity and stability, are crucial for their applications. Studies on the spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex reveal luminescent materials with high emission quantum yields, providing insights into their chemical behavior (Che, Wan, Ho, & Zhou, 2001).
Scientific Research Applications
Application 1: Emulsion Stability in Petroleum Industry
- Summary of the Application : Naphthenic acids (NAs) are compounds naturally present in most petroleum sources. Their structures allow them to behave as surfactants, causing the formation and stabilization of emulsions . This property is particularly important in the oil and gas industry, where treatment of water-in-oil (W/O) or oil-in-water (O/W) emulsions is a significant challenge .
- Methods of Application : In petroleum fields, crude oil and produced water (PW) emulsions are formed during oil production when the fluid undergoes flow restrictions . NAs, being among the most important surfactants naturally found in oil sources, can migrate to water during the oil and bitumen extraction process .
- Results or Outcomes : The classes and concentration levels of NAs will vary depending on the origin of the oil . According to pH conditions and water content, acidic oils can form different types of emulsions with varying stability .
Application 2: Mitigation of Metal Naphthenate Formation
- Summary of the Application : The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to the performance and integrity of process facilities for the separation of hydrocarbons from produced water in the oilfield .
- Methods of Application : Naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production . Metal naphthenate deposition usually occurs topside, especially in vessels in which phase separations take place or where the produced fluid is treated .
- Results or Outcomes : Manual removal of deposits of these organic salts formed at the oil–water interface during separation processes is difficult and expensive; hence, the best operational option is inhibition .
Safety And Hazards
Future Directions
The ongoing challenge of treatment of water-in-oil (W/O) or oil-in-water (O/W) emulsions in the oil and gas industry makes it important to understand how NAs act in emulsified systems and which acids are present in the interface . This understanding could lead to improved methods for treating these emulsions.
properties
IUPAC Name |
zinc;3-(3-ethylcyclopentyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHEAHEQDAIDC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873434 | |
Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Naphthenic acids, zinc salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
ZINC;3-(3-ethylcyclopentyl)propanoate | |
CAS RN |
12001-85-3 | |
Record name | Naphthenic acids, zinc salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthenic acids, zinc salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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